

Application of Nisoldipine-d3 in Human Plasma Sample Analysis

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Compound of Interest

Compound Name: Nisoldipine-d3

Cat. No.: B12376083

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used in the management of hypertension.^{[1][2]} Accurate and reliable quantification of nisoldipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as **Nisoldipine-d3**, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting deuterated internal standard compensates for variations in sample preparation and matrix effects, thereby ensuring high precision and accuracy.

This document provides detailed application notes and protocols for the analysis of nisoldipine in human plasma using **Nisoldipine-d3** as an internal standard. The methodologies described are based on established bioanalytical techniques for nisoldipine and other dihydropyridine calcium channel blockers.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of nisoldipine in human plasma using **Nisoldipine-d3**.

Table 1: Calibration Curve

Parameter	Value
Linearity Range	0.1 - 50 ng/mL
Correlation Coefficient (r^2)	> 0.995
Weighting	1/x ²

Table 2: Precision and Accuracy

Quality Control (QC) Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)	0.1	< 15%	< 15%	± 20%
Low QC (LQC)	0.3	< 10%	< 10%	± 15%
Medium QC (MQC)	5	< 10%	< 10%	± 15%
High QC (HQC)	40	< 10%	< 10%	± 15%

Table 3: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
Nisoldipine	85 - 95%	90 - 110%
Nisoldipine-d3	83 - 93%	88 - 108%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of nisoldipine and **Nisoldipine-d3** from human plasma.

Materials:

- Human plasma (K2EDTA as anticoagulant)
- Nisoldipine and **Nisoldipine-d3** stock solutions
- Working standard and internal standard solutions
- Methyl tert-butyl ether (MTBE)
- 50 mM Ammonium hydroxide solution
- Reconstitution solution (e.g., 50:50 acetonitrile:water)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Pipette 200 µL of human plasma (blank, standard, or sample) into a microcentrifuge tube.
- Add 25 µL of **Nisoldipine-d3** internal standard working solution (e.g., at 100 ng/mL).
- Vortex briefly to mix.
- Add 50 µL of 50 mM ammonium hydroxide solution to basify the sample.
- Add 1 mL of MTBE.
- Vortex for 5 minutes to ensure thorough extraction.
- Centrifuge at 10,000 x g for 5 minutes.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in 200 μ L of reconstitution solution.
- Vortex to dissolve the residue.
- Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

- A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

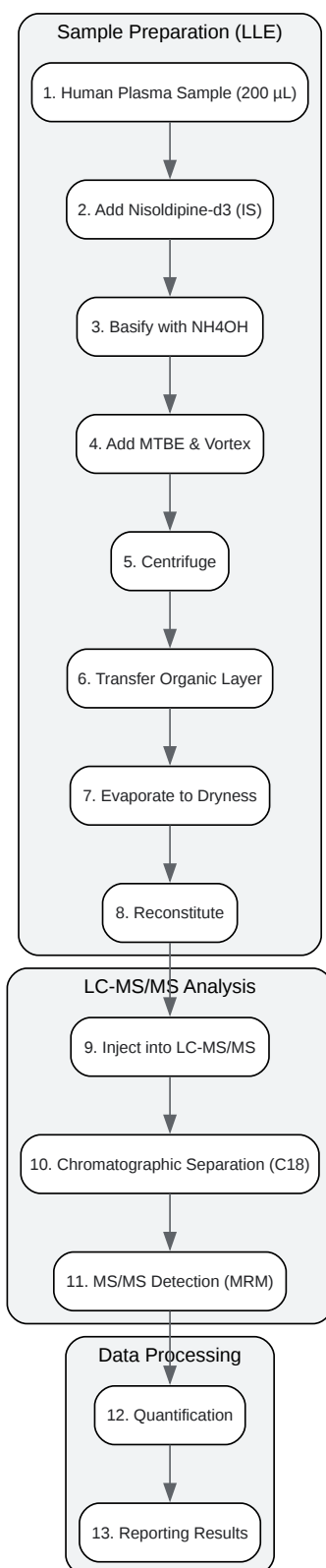
LC Parameters:

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	Time (min)
0.0	
0.5	
2.0	
2.5	
2.6	
3.5	

MS/MS Parameters:

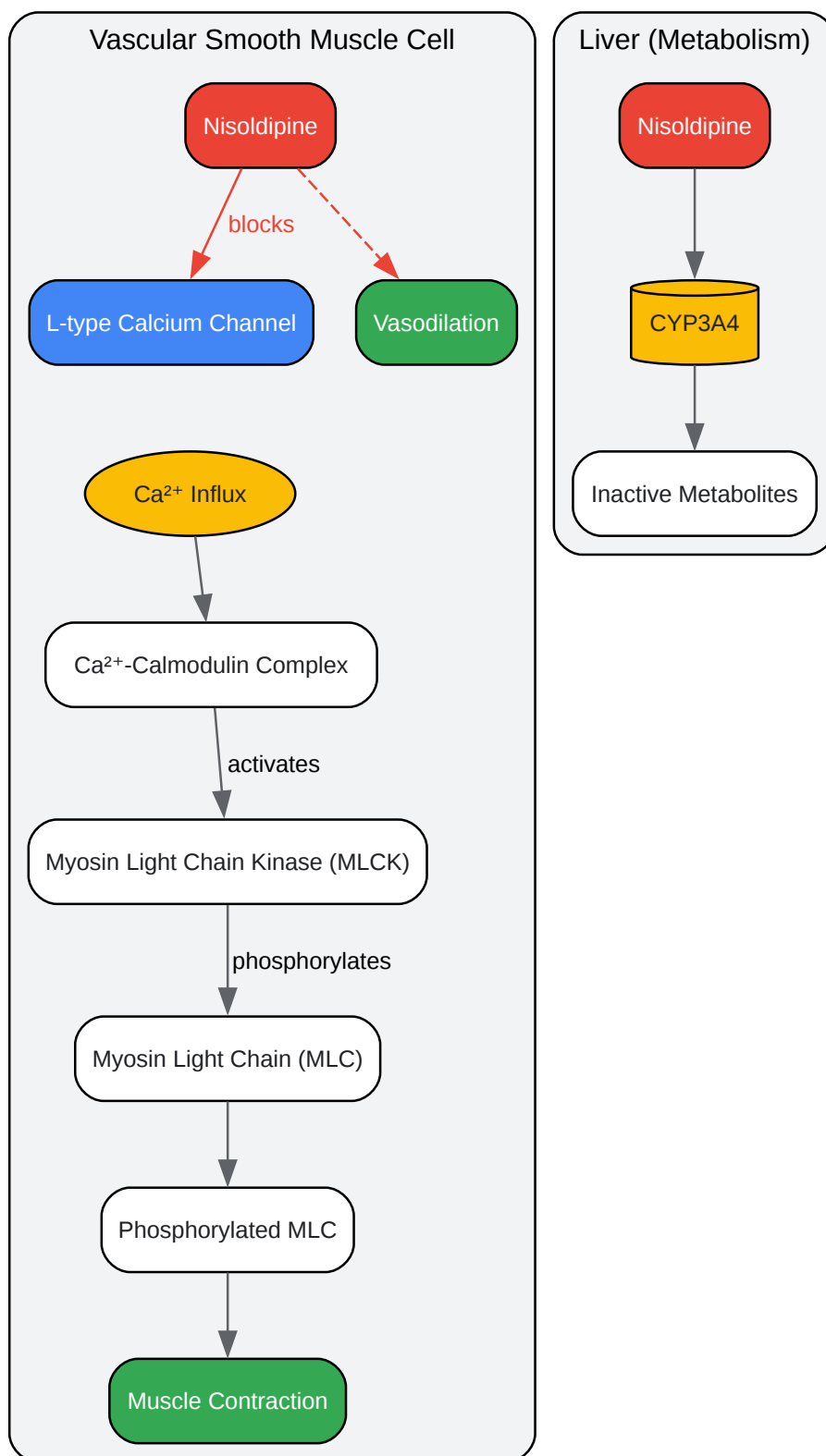
Parameter	Nisoldipine	Nisoldipine-d3
Ionization Mode	ESI Positive	ESI Positive
Precursor Ion (m/z)	389.2	392.2
Product Ion (m/z)	329.1	332.1
Dwell Time	100 ms	100 ms
Collision Energy	Optimized for the specific instrument	Optimized for the specific instrument
Declustering Potential	Optimized for the specific instrument	Optimized for the specific instrument

Visualizations



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Caption: Experimental workflow for Nisoldipine analysis in human plasma.



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Caption: Nisoldipine's mechanism of action and metabolism.

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References

- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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